- Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiols, Chemical Communications (Cambridge, 2012, 48(43), 5367-5369

Cas no 92-30-8 (2-(Trifluoromethyl)phenothiazine)

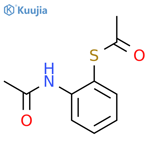

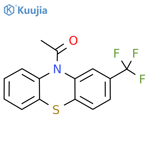

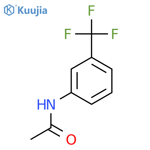

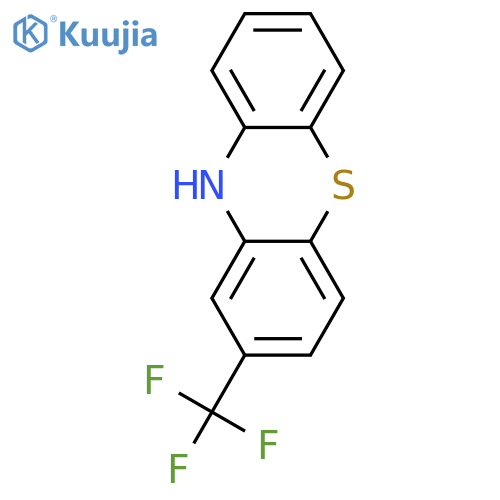

92-30-8 structure

商品名:2-(Trifluoromethyl)phenothiazine

2-(Trifluoromethyl)phenothiazine 化学的及び物理的性質

名前と識別子

-

- 2-(Trifluoromethyl)-10H-phenothiazine

- 10H-Phenothiazine, 2-(trifluoromethyl)-

- 2-(Trifluoromethyl)phenothiazine

- 2-(Trifluoromethyl)-Phenothiazine

- 2-(TRIFLUOROMETHYL)DIBENZOTHIAZINE

- 2-(Trifluoromethyl)p

- 2-Trifluoromethyl-10H-phenothiazine

- Phenothiazine,2-(trifluoromethyl)- (6CI,7CI,8CI)

- NSC 50438

- 2-Trifluoromethylphenothiazine

- Trifluoromethylphenothiazine

- PHENOTHIAZINE, 2-(TRIFLUOROMETHYL)-

- 2-(Triflouomethyl) phenothiazine

- RKGYJVASTMCSHZ-UHFFFAOYSA-N

- 877S053KX3

- C13H8F3NS

- cid_7082

- KSC494M0F

- 2-(Trifluoromethyl)-10H-phenothiazine (ACI)

- Phenothiazine, 2-(trifluoromethyl)- (6CI, 7CI, 8CI)

- Q27164667

- T1407

- AS-14298

- T-6400

- inverted exclamation markY98% (HPLC)

- BDBM65841

- AC-1827

- CHEMBL541018

- SR-01000441858-1

- 2-(Trifluoromethyl)-10H-phenothiazine #

- NSC-50438

- SR-01000441858

- SCHEMBL560225

- DB-019568

- 4-27-00-01352 (Beilstein Handbook Reference)

- MLS003166902

- NSC50438

- BRN 0226580

- CHEBI:92925

- TRIFLUOROMETHYL)-10H-PHENOTHIAZINE, 2-(

- BRD-K53032901-001-03-8

- CCG-44949

- DTXSID3059050

- CS-W021465

- 2-trifluoromethyl-phenothiazine

- ALBB-036523

- SY049028

- Z104478346

- SR-01000441858-2

- MFCD00005018

- AKOS001305498

- EINECS 202-145-7

- 2-trifluoromethyl phenothiazine

- STK325860

- O10543

- SMR001814476

- 92-30-8

- EN300-20475

- UNII-877S053KX3

- NS00041388

- 2-(Trifluoromethyl)-10H-phenothiazine; 2-(Trifluoromethyl)phenothiazine; NSC 50438

-

- MDL: MFCD00005018

- インチ: 1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-7,17H

- InChIKey: RKGYJVASTMCSHZ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C2C(SC3C(N2)=CC=CC=3)=CC=1)(F)F

- BRN: 0226580

計算された属性

- せいみつぶんしりょう: 267.03300

- どういたいしつりょう: 267.033

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 0

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: けっしょうかごうぶつ

- 密度みつど: 1.3491 (estimate)

- ゆうかいてん: 188.0 to 192.0 deg-C

- ふってん: 361.1℃ at 760 mmHg

- フラッシュポイント: 210°C

- 屈折率: 1.531

- PSA: 37.33000

- LogP: 5.05160

- ようかいせい: 未確定

2-(Trifluoromethyl)phenothiazine セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H302

- 警告文: P264-P270-P301+P312+P330-P501

- WGKドイツ:3

- 危険カテゴリコード: R22

- セキュリティの説明: S36

- RTECS番号:SP5620000

-

危険物標識:

- TSCA:T

- リスク用語:R22

- ちょぞうじょうけん:日陰で乾燥した場所に保管する。密閉容器に保管する。

2-(Trifluoromethyl)phenothiazine 税関データ

- 税関コード:2934300000

- 税関データ:

中国税関コード:

2934300000概要:

293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-(Trifluoromethyl)phenothiazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM255787-500g |

2-(Trifluoromethyl)-10H-phenothiazine |

92-30-8 | 98% | 500g |

$372 | 2024-07-20 | |

| BAI LING WEI Technology Co., Ltd. | 009425-10g |

2-(Trifluoromethyl)phenothiazine |

92-30-8 | 98% | 10g |

¥ 286 | 2022-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162448-5g |

2-(Trifluoromethyl)phenothiazine |

92-30-8 | >98.0%(GC) | 5g |

¥57.00 | 2021-05-21 | |

| TRC | T791370-100mg |

2-(Trifluoromethyl)phenothiazine |

92-30-8 | 100mg |

$ 82.00 | 2023-09-05 | ||

| Chemenu | CM255787-100g |

2-(Trifluoromethyl)-10H-phenothiazine |

92-30-8 | 98% | 100g |

$122 | 2021-08-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T842318-1g |

2-(Trifluoromethyl)-10H-phenothiazine |

92-30-8 | 98% | 1g |

¥30.00 | 2022-10-10 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20919-25g |

2-(Trifluoromethyl)phenothiazine, 98% |

92-30-8 | 98% | 25g |

¥1117.00 | 2023-03-06 | |

| Chemenu | CM255787-500g |

2-(Trifluoromethyl)-10H-phenothiazine |

92-30-8 | 98% | 500g |

$393 | 2021-08-04 | |

| TRC | T791370-5g |

2-(Trifluoromethyl)phenothiazine |

92-30-8 | 5g |

$167.00 | 2023-05-17 | ||

| Apollo Scientific | PC7694-25g |

2-(Trifluoromethyl)-10H-phenothiazine |

92-30-8 | 98% | 25g |

£46.00 | 2023-09-02 |

2-(Trifluoromethyl)phenothiazine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 120 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Ferric citrate Solvents: Dimethylformamide ; 25 - 30 °C; 30 °C → 110 °C; 2 h, 110 °C

1.2 Reagents: Potassium carbonate ; 12 h, 110 °C

1.2 Reagents: Potassium carbonate ; 12 h, 110 °C

リファレンス

- Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-Coupling, Letters in Organic Chemistry, 2019, 16(1), 16-24

合成方法 3

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 10 h, 130 °C; 130 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

リファレンス

- Transition-metal-free synthesis of phenothiazines from S-2-acetamidophenyl ethanethioate and ortho-dihaloarenes, Synthetic Communications, 2017, 47(7), 710-715

合成方法 4

はんのうじょうけん

リファレンス

- Preparation of phenothiazine compounds as antiviral compounds, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

リファレンス

- Heterocyclic free radicals. Part 7. Substituent effects on the distribution of spin density in the cation, neutral, and nitroxide radicals of phenothiazine, Journal of the Chemical Society, 1977, (4), 517-25

合成方法 6

はんのうじょうけん

1.1 Reagents: Sulfur ; rt → 130 °C; 130 °C

1.2 Reagents: Iodine ; 130 °C → 190 °C; 1 h, 185 - 190 °C; 190 °C → 100 °C

1.3 Solvents: Toluene ; 100 °C

1.4 Reagents: Water ; 5 min, 100 °C

1.2 Reagents: Iodine ; 130 °C → 190 °C; 1 h, 185 - 190 °C; 190 °C → 100 °C

1.3 Solvents: Toluene ; 100 °C

1.4 Reagents: Water ; 5 min, 100 °C

リファレンス

- Preparation method of Fluphenazine hydrochloride for treating mental diseases, China, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 120 °C; 120 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Copper salt-catalyzed synthesis of phenothiazine compounds, China, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Pinacolborane Catalysts: Triethylborane , Potassium hydroxide Solvents: Tetrahydrofuran ; 24 h, 100 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C

リファレンス

- Combined KOH/BEt3 Catalyst for Selective Deaminative Hydroboration of Aromatic Carboxamides for Construction of Luminophores, Organic Letters, 2020, 22(20), 8086-8090

合成方法 9

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: [(Phenylmethyl)sulfonyl]benzene , Potassium iodide Solvents: Chlorobenzene ; 24 h, 140 °C

リファレンス

- Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions, RSC Advances, 2013, 3(40), 18605-18608

合成方法 10

はんのうじょうけん

1.1 Reagents: Hydrochloric acid

リファレンス

- Identification of 10-acyl derivatives of phenothiazine by potassium bromate oxidation in acid medium, Farmatsiya (Moscow, 1989, 38(1), 40-2

合成方法 11

合成方法 12

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline , Ferrous sulfate Solvents: Dimethylformamide ; 24 h, rt → 135 °C

リファレンス

- Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction, Journal of Organic Chemistry, 2015, 80(12), 6128-6132

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium carbonate , Polyoxyethylene sorbitan monooleate Catalysts: Cuprous iodide

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Sulfur Catalysts: Iodine

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Reagents: Sulfur Catalysts: Iodine

リファレンス

- Simplified method for the synthesis of 2-(trifluoromethyl)phenothiazine, Russian Federation, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Triethoxysilane Catalysts: Sodium triethylborohydride Solvents: tert-Butyl methyl ether ; 24 h, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

リファレンス

- Hydride-catalyzed selectively reductive cleavage of unactivated tertiary amides using hydrosilane, Catalysis Science & Technology, 2019, 9(15), 3874-3878

合成方法 15

はんのうじょうけん

1.1 Reagents: 1,10-Phenanthroline , Potassium tert-butoxide , Ferrous sulfate Solvents: Dimethylformamide ; rt → 135 °C; 24 h, 135 °C

リファレンス

- Iron-catalyzed synthesis of phenothiazine derivatives, China, , ,

合成方法 16

合成方法 17

合成方法 18

はんのうじょうけん

リファレンス

- Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: L-Proline , Cuprous iodide Solvents: 2-Methoxyethanol ; 28 h, 90 °C; 72 h, 110 °C

リファレンス

- Assembly of Substituted Phenothiazines by a Sequentially Controlled CuI/L-Proline-Catalyzed Cascade C-S and C-N Bond Formation, Angewandte Chemie, 2010, 49(7), 1291-1294

合成方法 20

はんのうじょうけん

リファレンス

- Synthesis of deuterium-labeled fluphenazine, Journal of Pharmaceutical Sciences, 1984, 73(1), 87-90

2-(Trifluoromethyl)phenothiazine Raw materials

- 10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)-

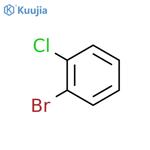

- 1-Bromo-2-chlorobenzene

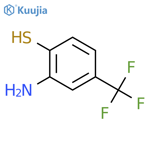

- Benzenethiol,2-amino-4-(trifluoromethyl)-

- 1-Propanone,3-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-

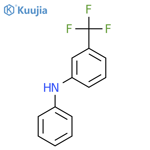

- N-Phenyl-3-(trifluoromethyl)aniline

- acetamide, N-(2-mercaptophenyl)-

- 1-2-(Trifluoromethyl)-10H-phenothiazin-10-ylethanone

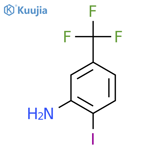

- 3-Amino-4-iodobenzotrifluoride

- 3-(Trifluoromethyl)acetanilide

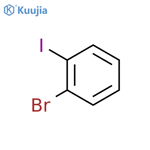

- 2-Bromoiodobenzene

- Ethanethioic acid,S-[2-(acetylamino)phenyl] ester

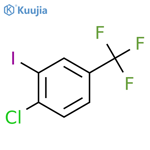

- 4-Chloro-3-iodobenzotrifluoride

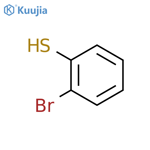

- 2-Bromo-benzenethiol

- 1-Bromo-2-iodo-4-(trifluoromethyl)benzene

- 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

2-(Trifluoromethyl)phenothiazine Preparation Products

2-(Trifluoromethyl)phenothiazine 関連文献

-

Bin Liu,Tuo Ding,Wei-Jie Hua,Xue-Mei Liu,Huai-Ming Hu,Shu-Hua Li,Li-Min Zheng Dalton Trans. 2013 42 3429

-

2. A metal- and oxidizing-reagent-free anodic para-selective amination of anilines with phenothiazinesYan-Chen Wu,Shuai-Shuai Jiang,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2019 55 4371

-

Céline Réthoré,Marc Fourmigué,Narcis Avarvari Chem. Commun. 2004 1384

-

Craig P. Butts,Michael Green,Thomas N. Hooper,Richard J. Kilby,John E. McGrady,Dimitrios A. Pantazis,Christopher A. Russell Chem. Commun. 2008 856

-

Yuanhui Lu,Tianxiang Chen,Xiaoyu Xiao,Ninghua Huang,Yadong Dou,Wanxing Wei,Zhuan Zhang,Tsz Woon Benedict Lo,Taoyuan Liang Catal. Sci. Technol. 2022 12 5390

92-30-8 (2-(Trifluoromethyl)phenothiazine) 関連製品

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92-30-8)2-(Trifluoromethyl)phenothiazine

清らかである:99%

はかる:500g

価格 ($):279.0